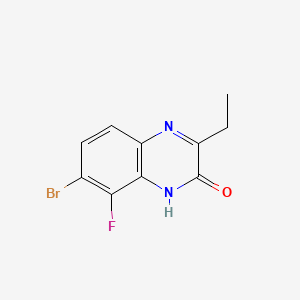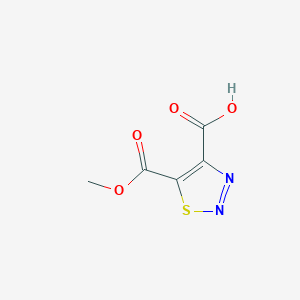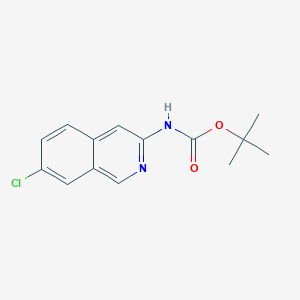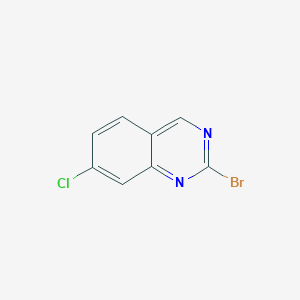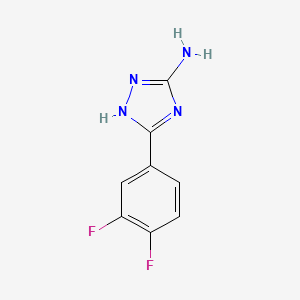
5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of triazoles, which are known for their diverse biological activities and utility in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate linear compounds. One common method is the reaction of aromatic aldehydes, malonitrile, and phenylhydrazine in a tandem Knoevenagel-cyclocondensation reaction. This reaction is often carried out in water and ethanol at room temperature, making it an effective one-pot, three-component synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using catalysts to increase yield, and employing continuous flow reactors for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group or the difluorophenyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but they typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction can produce amines or other reduced forms, and substitution reactions can result in various substituted triazoles.
Applications De Recherche Scientifique
5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial studies, it has been shown to target bacterial enzymes, disrupting their function and leading to bacterial cell death . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile: This compound shares structural similarities and has been studied for its antimicrobial properties.
2-Aminothiazole-4-carboxylate Schiff bases: These compounds have shown promising therapeutic roles as antibacterial, antifungal, and anti-inflammatory agents.
5-Amino-3-[(3,4-difluorophenyl)sulfanyl]-2-methylbenzenesulfonamide: Another structurally related compound with potential biological activities.
Uniqueness
What sets 5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole apart is its unique combination of the triazole ring and the difluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H6F2N4 |
|---|---|
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
5-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6F2N4/c9-5-2-1-4(3-6(5)10)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
Clé InChI |
SGMSOQLENABKBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NC(=NN2)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



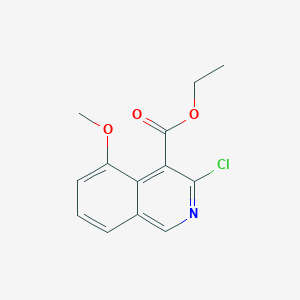

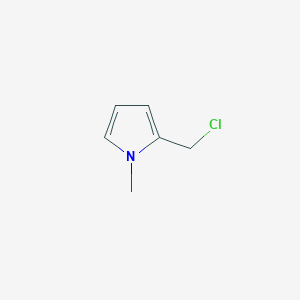
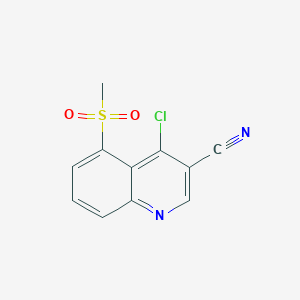
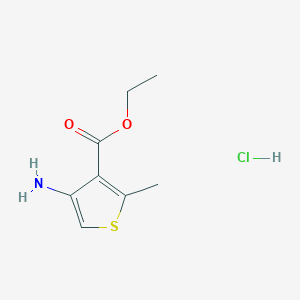

![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666930.png)
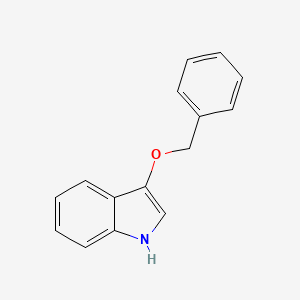
![Ethyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13666939.png)
